N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
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Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C26H18FN3O6 and its molecular weight is 487.443. The purity is usually 95%.
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Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety linked to a benzofuro[3,2-d]pyrimidine structure. The presence of a fluorophenyl group enhances its biological activity. The molecular formula is C22H19F N4O4.
Antimicrobial Activity
Research indicates that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains and demonstrated notable inhibition rates. A study highlighted that modifications on the phenyl ring significantly affect antibacterial activity; specifically, the introduction of electron-withdrawing groups such as fluorine enhances effectiveness against Gram-positive bacteria .
Anti-Cancer Properties
The compound has shown promise in cancer research. In vitro studies indicated that it can inhibit angiogenesis—a critical process in tumor growth—by targeting vascular endothelial growth factor receptors (VEGFR). Compounds structurally related to this compound have been reported to enhance the efficacy of established chemotherapeutics like doxorubicin by overcoming drug resistance mechanisms .
Enzyme Inhibition
Inhibitory effects on specific enzymes have also been documented. The compound's interaction with MurB enzyme from Mycobacterium tuberculosis was explored through docking studies that revealed significant binding affinity and inhibitory potential. This suggests a possible application in developing anti-tuberculosis drugs by obstructing essential metabolic pathways in pathogens .
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The binding interactions are facilitated by hydrogen bonds and hydrophobic interactions between the compound and active site residues of target proteins. For example:
- Enzyme Binding : The compound's structural features allow it to fit into the active site of enzymes like MurB, disrupting substrate binding and inhibiting enzyme activity.
- Receptor Inhibition : Its ability to bind to VEGFRs suggests a mechanism where it prevents ligand-receptor interactions necessary for angiogenesis.
Study 1: Anti-Cancer Efficacy
A series of derivatives based on the compound were synthesized and tested for cytotoxicity against various cancer cell lines. Results indicated that modifications led to enhanced potency against colorectal carcinoma cells, with one derivative showing a 13.8-fold improvement in IC50 values when combined with doxorubicin .
Study 2: Antimicrobial Screening
In a comparative study involving several analogs of the compound, it was found that those with fluorinated phenyl groups displayed superior activity against Staphylococcus aureus and Escherichia coli, highlighting the importance of substituent effects on biological activity .
Properties
CAS No. |
877657-37-9 |
---|---|
Molecular Formula |
C26H18FN3O6 |
Molecular Weight |
487.443 |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C26H18FN3O6/c27-16-6-8-17(9-7-16)30-25(32)24-23(18-3-1-2-4-19(18)36-24)29(26(30)33)13-22(31)28-12-15-5-10-20-21(11-15)35-14-34-20/h1-11H,12-14H2,(H,28,31) |
InChI Key |
LJJCSFJEWHCRBT-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)F)OC6=CC=CC=C64 |
solubility |
not available |
Origin of Product |
United States |
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